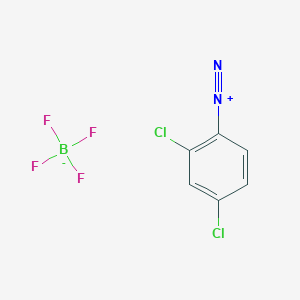

2,4-Dichlorobenzenediazonium tetrafluoroborate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-dichlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-6(10-9)5(8)3-4;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSTVAYXFYACGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)Cl)[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21872-70-8 | |

| Record name | Benzenediazonium, 2,4-dichloro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21872-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

2,4-Dichlorobenzenediazonium tetrafluoroborate chemical properties

An In-Depth Technical Guide to 2,4-Dichlorobenzenediazonium Tetrafluoroborate for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile and highly reactive intermediate crucial for advanced organic synthesis. We will delve into its fundamental chemical properties, synthesis protocols, reactivity, and critical safety considerations, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Characteristics and Significance

This compound (CAS No: 21872-70-8) is an organic salt that serves as a pivotal reagent in synthetic chemistry.[1][2] Its primary value lies in the diazonium group ([N₂]⁺), an excellent leaving group (as dinitrogen gas), which facilitates a wide array of substitution reactions. The tetrafluoroborate anion (BF₄⁻) confers greater stability compared to the more common chloride salts, making it an isolable, solid material that is less shock-sensitive.[3] This enhanced stability is a key experimental advantage, allowing for its storage and handling as a reliable reagent.[1][3]

Its principal applications include the introduction of the 2,4-dichlorophenyl moiety into target molecules, a common structural motif in pharmaceuticals and agrochemicals.[4] It is extensively used in the synthesis of azo dyes, fluorinated aromatics via the Balz-Schiemann reaction, and other substituted benzene derivatives.[1][5][6]

Physicochemical and Spectroscopic Data

The compound's properties are summarized below, providing a clear reference for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 21872-70-8 | [1][2][7] |

| Molecular Formula | C₆H₃BCl₂F₄N₂ | [1][2] |

| Molecular Weight | 260.81 g/mol | [1][2] |

| Appearance | White, off-white, or light yellow solid/powder | [1][4] |

| Melting Point | 155-157 °C | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Store at 2-8°C, away from light, in a dry, well-ventilated area. | [4][8] |

| Identification Methods | ¹H NMR, HPLC, Infrared (IR) Spectrum | [1][4] |

Synthesis Protocol: The Diazotization of 2,4-Dichloroaniline

The most common and reliable method for preparing this compound is through the diazotization of 2,4-dichloroaniline.[6] This process involves the reaction of the primary aromatic amine with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid, followed by precipitation of the stable tetrafluoroborate salt.

Mechanism of Diazotization

The reaction proceeds via the formation of a nitrosonium ion (NO⁺) from sodium nitrite and the acid. The amine's nucleophilic nitrogen atom then attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and dehydration, the stable diazonium ion is formed. The addition of tetrafluoroboric acid or a tetrafluoroborate salt precipitates the final product.

Caption: Mechanism for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system. Successful precipitation of a crystalline solid at the final stage is a primary indicator of a successful reaction.

-

Acidic Solution Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, combine 2,4-dichloroaniline with a 40-50% aqueous solution of tetrafluoroboric acid (HBF₄). The causality here is critical: maintaining a low temperature is essential to prevent the premature decomposition of the diazonium salt being formed. The strong acid ensures the amine is protonated and solubilized, and provides the counter-ion for the final product.[3]

-

Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred aniline-acid mixture. The rate of addition must be carefully controlled to keep the internal temperature below 5°C. A rapid addition can cause a dangerous exotherm and lead to the release of toxic nitrogen oxides.

-

Diazotization: Stir the mixture at 0-5°C for 30-60 minutes after the nitrite addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed. This holding time ensures the reaction proceeds to completion.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether.[9] The choice of washing solvents is deliberate: cold water removes residual acid and salts, ethanol removes water-soluble impurities and helps begin the drying process, and diethyl ether removes residual water and ethanol, yielding a fine, dry powder.

-

Drying: Dry the solid product under vacuum at room temperature. Do not use heat, as diazonium salts can decompose explosively.

Note on an alternative approach: Modern flow synthesis methods offer a safer, more efficient, and higher-yielding alternative to batch processing by generating and consuming the unstable intermediates in situ, minimizing risks associated with their isolation.[6]

Key Reactions and Synthetic Utility

The reactivity of this compound is dominated by reactions that replace the diazonium group.

The Balz-Schiemann Reaction: Synthesis of Aryl Fluorides

A cornerstone application is the thermal decomposition to produce 1,2-dichloro-4-fluorobenzene. This reaction, a variant of the Sandmeyer reaction, is one of the most effective methods for introducing a fluorine atom onto an aromatic ring.

Caption: The Balz-Schiemann reaction for aryl fluoride synthesis.

Azo Coupling: Synthesis of Dyes and Pigments

The diazonium salt acts as an electrophile and can attack electron-rich aromatic compounds (like phenols or anilines) in an electrophilic aromatic substitution reaction to form azo compounds. These products are often highly colored and form the basis of many synthetic dyes.[5][10] This reaction is typically performed under mild, slightly alkaline, or acidic conditions, depending on the coupling partner.

Safety, Handling, and Storage

Strict adherence to safety protocols is mandatory when working with diazonium salts.

Hazard Identification

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[7][8] May cause respiratory irritation (H335).[7] Some sources classify it as causing severe skin burns and eye damage (H314).

-

Instability: While more stable than other diazonium salts, it is still a high-energy compound. Avoid grinding, shock, or heating the dry salt, which can lead to explosive decomposition.[3]

Workflow for Safe Handling and Use

Caption: A workflow diagram for the safe handling of diazonium salts.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[7]

Storage and Disposal

-

Storage: The compound should be stored in a tightly closed container in a refrigerator at 2-8°C.[4][8] It should be kept away from heat and sources of ignition.

-

Disposal: Dispose of unused material and containers as hazardous waste in accordance with local, state, and federal regulations. Never mix with other waste.

Conclusion

This compound is a reagent of significant utility in modern organic chemistry. Its relative stability, coupled with the high reactivity of the diazonium group, makes it an invaluable tool for constructing complex aromatic molecules. A thorough understanding of its properties, synthesis, and reactivity, underpinned by a rigorous commitment to safety, enables researchers to leverage this compound to its full potential in the development of novel dyes, materials, and therapeutic agents.

References

- 1. caming.com [caming.com]

- 2. scbt.com [scbt.com]

- 3. BENZENEDIAZONIUM,TETRAFLUOROBORATE | 369-57-3 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. biosynth.com [biosynth.com]

- 9. EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution - Google Patents [patents.google.com]

- 10. 2,4-Dichlorobenzenediazonium tetrafluoroborate_TargetMol [targetmol.com]

An In-depth Technical Guide to 2,4-Dichlorobenzenediazonium Tetrafluoroborate

For professionals engaged in the intricate world of organic synthesis and drug development, the mastery of versatile reagents is paramount. Among these, aryldiazonium salts stand out for their unique reactivity, enabling a wide array of chemical transformations. This guide provides a comprehensive technical overview of 2,4-Dichlorobenzenediazonium tetrafluoroborate (CAS No. 21872-70-8), a key intermediate with significant applications in the synthesis of complex organic molecules.

Compound Profile and Physicochemical Properties

This compound is a salt composed of a 2,4-dichlorobenzenediazonium cation and a tetrafluoroborate anion.[1] The tetrafluoroborate counter-ion confers greater stability compared to the more common chloride salt, allowing for its isolation as a solid.[1][2] This enhanced stability is a critical factor for its practical use in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 21872-70-8 | [3][4] |

| Molecular Formula | C₆H₃BCl₂F₄N₂ | [3][4] |

| Molecular Weight | 260.81 g/mol | [3][4] |

| Appearance | White to yellowish or light yellow powder | [3] |

| Melting Point | 155-157 °C | [3] |

| Storage | Store at 2-8°C, away from light | [5][6] |

Synthesis and Isolation: A Protocol Grounded in Experience

The synthesis of this compound is typically achieved through the diazotization of 2,4-dichloroaniline.[7][8] This process involves the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[9] The choice of fluoroboric acid (HBF₄) is deliberate, as it not only provides the acidic medium but also the tetrafluoroborate counter-ion necessary for the precipitation of the relatively stable diazonium salt.[7][10]

Experimental Protocol: Synthesis of this compound

-

Preparation of the Aniline Salt Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2,4-dichloroaniline (1.0 eq) in a solution of fluoroboric acid (HBF₄, 48% in water, 3.0 eq). Maintain the temperature at 0-5 °C. The formation of the aniline salt is crucial for its solubility in the aqueous medium.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[9] Slow addition is critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.[8][9]

-

Isolation: The this compound will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by cold ethanol, and finally with diethyl ether to facilitate drying.

-

Drying: Dry the product under vacuum at room temperature. It is imperative to avoid heating the solid, as diazonium salts can be explosive when dry.[2][11]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the exceptional leaving group ability of the diazonium group (N₂). This allows for its replacement by a wide range of nucleophiles, providing access to a diverse array of substituted 2,4-dichloroarenes.

3.1 The Balz-Schiemann Reaction: A Gateway to Aryl Fluorides

The thermal decomposition of aryldiazonium tetrafluoroborates to yield aryl fluorides is known as the Balz-Schiemann reaction.[7][10][12] This reaction is of paramount importance as direct fluorination of aromatic compounds is often too violent and difficult to control.[10][12] The reaction proceeds through an Sɴ1-type mechanism involving the formation of an aryl cation, which is then attacked by the fluoride ion from the tetrafluoroborate counter-ion.[2][12]

Caption: Mechanism of the Balz-Schiemann reaction.

3.2 Sandmeyer and Related Reactions: Versatile C-X Bond Formation

The Sandmeyer reaction provides a pathway for the introduction of halogens (Cl, Br), cyano groups, and other functionalities onto the aromatic ring.[13][14][15] This transformation is catalyzed by copper(I) salts and is believed to proceed through a radical-nucleophilic aromatic substitution (SʀɴAr) mechanism.[16][17] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[16]

While the classic Sandmeyer reaction utilizes copper(I) halides, variations of this reaction can be used to introduce a wide range of substituents. For instance, reaction with potassium iodide does not require a copper catalyst and is a common method for the synthesis of aryl iodides.[9] Furthermore, recent advancements have expanded the scope of Sandmeyer-type reactions to include trifluoromethylation, which is of significant interest in medicinal chemistry due to the unique properties conferred by the CF₃ group.[14][16]

Caption: Sandmeyer reactions of this compound.

3.3 Azo Coupling Reactions

This compound can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. This reaction is fundamental to the synthesis of azo dyes, which are known for their vibrant colors.[18]

Handling, Storage, and Safety

As with all diazonium salts, this compound must be handled with care. While the tetrafluoroborate salt is more stable than its chloride counterpart, it is still a potentially explosive compound, especially when dry.[2][11]

Safety Precautions:

-

Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] Handle the solid with a plastic spatula to avoid friction or scratching, which could initiate decomposition.[20][21] Work in a well-ventilated fume hood.[19]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C), away from light and sources of ignition.[5][6][19]

-

Thermal Stability: Avoid heating the solid, as this can lead to violent decomposition.[2] Large-scale thermal decomposition can be highly exothermic and may lead to explosions.[10]

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and certain metals.[22] Impurities can lower the decomposition temperature.[20][21]

| Hazard Statement | Precautionary Statement |

| May be explosive when dry. | Keep away from heat, sparks, open flames, and hot surfaces. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

| Causes skin and eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection.[19] |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[19] |

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 2250-2300 cm⁻¹ is characteristic of the N≡N stretching vibration of the diazonium group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the 2,4-dichlorophenyl moiety. The signals will be shifted downfield due to the electron-withdrawing nature of the diazonium group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to observe the molecular ion of the 2,4-dichlorobenzenediazonium cation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its relative stability and diverse reactivity make it an important building block for the synthesis of a wide range of 2,4-dichloro-substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and dyes.[3][5][23] A thorough understanding of its synthesis, handling, and reactivity is essential for its safe and effective use in a research and development setting.

References

- 1. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. caming.com [caming.com]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chemimpex.com [chemimpex.com]

- 19. aksci.com [aksci.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichlorobenzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzenediazonium tetrafluoroborate is a pivotal aryldiazonium salt, recognized for its relative stability and broad utility in synthetic organic chemistry. As an intermediate, it serves as a versatile precursor for introducing the 2,4-dichlorophenyl moiety into a wide array of molecules, a common structural motif in pharmaceuticals and agrochemicals. This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic and analytical techniques. We will delve into the synthesis, handling protocols, detailed structural characterization, and the direct implications of its structure on its chemical reactivity, particularly in cornerstone reactions like the Balz-Schiemann reaction.

Introduction: The Significance of Aryldiazonium Salts

Arenediazonium salts are a cornerstone of synthetic organic chemistry, valued for their ability to generate a diverse range of functionalized aromatic compounds.[1] The diazonium group (-N₂⁺) is an excellent leaving group, facilitating nucleophilic substitution reactions that are otherwise challenging to achieve on an aromatic ring.[2] Among these, this compound (CAS No. 21872-70-8) stands out.[3][4] The tetrafluoroborate (BF₄⁻) counter-ion confers greater thermal stability compared to its chloride counterpart, allowing for its isolation as a solid.[2][5] This enhanced stability is crucial for its application in multi-step syntheses prevalent in drug discovery and development.[6] The electron-withdrawing nature of the two chlorine atoms on the benzene ring further modulates the reactivity of the diazonium group, making this compound a subject of significant interest.

Synthesis and Handling

The synthesis of this compound is a standard diazotization reaction, which involves the treatment of a primary aromatic amine with nitrous acid, followed by the introduction of the stabilizing tetrafluoroborate anion.[7][8]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,4-dichloroaniline.

Materials:

-

2,4-Dichloroaniline

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (NaNO₂)

-

Tetrafluoroboric Acid (HBF₄), ~50% aqueous solution

-

Diethyl ether

-

Ice

Procedure:

-

Amine Dissolution: In a beaker, dissolve 2,4-dichloroaniline in a minimal amount of concentrated hydrochloric acid and water. Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. Maintain the temperature below 5 °C to prevent premature decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Precipitation: To the cold diazonium chloride solution, add a stoichiometric amount of cold tetrafluoroboric acid (HBF₄). The less soluble this compound will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white to light yellow powder under vacuum at room temperature.

Safety and Handling

Arenediazonium salts are thermally sensitive and can be explosive, especially when dry.[7][9]

-

Thermal Stability: While the tetrafluoroborate salt is more stable than many other diazonium salts, it will decompose exothermically upon heating.[10] Decomposition typically begins in the range of 90-150°C.[10]

-

Handling Precautions: Always handle with non-metallic spatulas. Avoid grinding or subjecting the solid to shock. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.[11] Store at refrigerated temperatures (2-8°C) away from light and moisture.[12]

Molecular Structure Elucidation

The structure of this compound is an ionic salt composed of the 2,4-dichlorobenzenediazonium cation ([C₆H₃Cl₂N₂]⁺) and the tetrafluoroborate anion ([BF₄]⁻).

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional group in this molecule. The most prominent and diagnostic absorption band is due to the nitrogen-nitrogen triple bond (N≡N) stretching vibration of the diazonium cation.[13]

-

N≡N Stretch: This band typically appears in the region of 2260-2280 cm⁻¹.[14][15] Its high frequency is characteristic of a true triple bond, confirming the diazonium structure.

-

Aryl C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are also present, typically in the fingerprint region.

-

B-F Stretch: The tetrafluoroborate anion exhibits a strong, broad absorption band around 1000-1100 cm⁻¹ due to B-F stretching vibrations.

| Vibrational Mode | Typical Frequency (cm⁻¹) | Significance |

| N≡N Stretch | 2260 - 2280 | Confirms diazonium cation |

| Aromatic C=C Stretch | ~1580 | Phenyl ring backbone |

| B-F Stretch | ~1050 | Confirms tetrafluoroborate anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the electronic environment of the hydrogen, carbon, fluorine, and boron nuclei.

-

¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the dichlorinated phenyl ring. The specific chemical shifts and coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon spectrum would display distinct signals for the six aromatic carbons. The carbon atom attached to the diazonium group (C1) is typically deshielded and appears downfield. For similar diazonium salts like benzenediazonium tetrafluoroborate, this C1 signal can be found around δ 115-130 ppm.[16][17]

-

¹⁹F and ¹¹B NMR: These spectra would confirm the presence and structure of the tetrafluoroborate anion, typically showing sharp singlets characteristic of the symmetrical tetrahedral [BF₄]⁻ ion.

Visualization of the Molecular Structure

The ionic nature and the distinct functional groups of the molecule can be visualized as follows:

Caption: Ionic structure of this compound.

Reactivity and Applications: A Structurally-Driven Perspective

The molecular structure directly dictates the compound's reactivity. The highly polarized and unstable C-N bond, combined with the excellent N₂ leaving group, makes the cation a potent electrophile.

The Balz-Schiemann Reaction

This is the hallmark reaction of arenediazonium tetrafluoroborates. Thermal decomposition of the salt leads to the formation of an aryl fluoride.[9][18]

Mechanism: The reaction is believed to proceed through a unimolecular Sₙ1-type mechanism.[5][9][19]

-

Heterolysis: Upon heating, the C-N bond cleaves heterolytically, releasing nitrogen gas and forming a highly reactive 2,4-dichlorophenyl cation.

-

Nucleophilic Attack: The fluoride ion (F⁻) from the tetrafluoroborate counter-ion acts as a nucleophile, attacking the aryl cation to form the final product, 1,2-dichloro-4-fluorobenzene. Boron trifluoride (BF₃) is formed as a byproduct.[18]

Caption: Workflow of the Balz-Schiemann reaction.

This reaction is a crucial method for introducing fluorine into aromatic rings, a vital step in the synthesis of many pharmaceuticals and agrochemicals where fluorine incorporation can enhance metabolic stability and binding affinity.[5]

Other Synthetic Applications

Beyond fluorination, this compound is used in:

-

Azo Coupling: It acts as an electrophile in reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes.[1][20]

-

Sandmeyer-type Reactions: While the classic Sandmeyer reaction uses copper(I) halides with diazonium halides, modifications allow for the introduction of other nucleophiles.

-

Visible-Light Photoredox Catalysis: Modern synthetic methods utilize diazonium salts as aryl radical precursors under mild, visible-light-mediated conditions, expanding their synthetic utility.[21]

Conclusion

This compound is a stable, isolable, and highly versatile reagent. Its molecular structure, characterized by a potent electrophilic diazonium cation and a non-nucleophilic, stabilizing tetrafluoroborate anion, is the key to its synthetic utility. A thorough understanding of its spectroscopic signatures and the structural basis of its reactivity is essential for researchers in organic synthesis and drug development, enabling the rational design of synthetic routes to complex, high-value molecules. The careful handling of this energetic material is paramount to its safe and effective application in the laboratory and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. caming.com [caming.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. nbinno.com [nbinno.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. byjus.com [byjus.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. 2,4-二氯苯基重氮-1,5-萘二磺酸盐 水合物 powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 19. Rates and mechanisms of the thermal solvolytic decomposition of arenediazonium ions | Semantic Scholar [semanticscholar.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of 2,4-Dichlorobenzenediazonium Tetrafluoroborate

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition of 2,4-dichlorobenzenediazonium tetrafluoroborate, a critical intermediate in synthetic chemistry. The document delineates the mechanistic pathways, thermodynamic and kinetic parameters, and principal decomposition products. Emphasis is placed on the practical application of analytical techniques for characterization and the paramount importance of safety protocols when handling these high-energy compounds. This guide is intended for researchers, chemists, and process development professionals who utilize diazonium chemistry in their workflows.

Introduction: The Significance of Arenediazonium Salts

Arenediazonium salts are a cornerstone of synthetic organic chemistry, prized for the remarkable versatility of the diazonium group (-N₂⁺) as an excellent leaving group.[1] This property facilitates a wide array of transformations, allowing for the introduction of various functional groups onto an aromatic ring in reactions such as the Sandmeyer, Gomberg-Bachmann, and diazo coupling reactions.[1]

Among these, arenediazonium tetrafluoroborates are particularly noteworthy. The tetrafluoroborate (BF₄⁻) counter-ion imparts greater thermal stability compared to halides like chloride, often allowing the salt to be isolated as a solid.[1][2] However, this relative stability does not preclude a potent and often hazardous decomposition pathway. The thermal decomposition of an arenediazonium tetrafluoroborate, known as the Balz-Schiemann reaction, is a principal method for the synthesis of aryl fluorides—compounds of significant interest in the pharmaceutical and agrochemical industries.[3][4][5][6]

This guide focuses specifically on this compound (C₆H₃BCl₂F₄N₂), exploring the fundamental science and practical considerations of its thermal decomposition.

Mechanistic Pathways of Decomposition

The thermal decomposition of this compound primarily proceeds via a heterolytic mechanism, which is characteristic of the Balz-Schiemann reaction.[3][4][7]

The Balz-Schiemann Reaction: A Heterolytic Pathway

The generally accepted mechanism involves a unimolecular decomposition (Sɴ1-type) initiated by the expulsion of molecular nitrogen (N₂), an excellent leaving group, to form a highly reactive aryl cation intermediate.[3][4] The fluoride ion (F⁻) is then captured from the tetrafluoroborate counter-ion (BF₄⁻) to yield the final aryl fluoride product, along with boron trifluoride (BF₃) gas.[3][6][7]

The key steps are:

-

Dediazoniation: The rate-determining step involves the cleavage of the C-N bond, releasing dinitrogen gas and forming the 2,4-dichlorophenyl cation.

-

Fluoride Capture: The highly electrophilic aryl cation is rapidly trapped by a fluoride nucleophile from the BF₄⁻ counter-ion.

References

- 1. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichlorobenzenediazonium Tetrafluoroborate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 2,4-Dichlorobenzenediazonium tetrafluoroborate. This guide moves beyond mere procedural steps to instill a deep, causation-based understanding of the necessary safety protocols, grounded in the inherent chemical properties of diazonium salts.

Section 1: Compound Profile & Core Hazard Analysis

This compound (CAS No. 21872-70-8) is a valuable arylation reagent in organic synthesis.[1] However, its utility is intrinsically linked to its high-energy diazonium functional group.[2][3][4] The primary hazards stem from two main areas: toxicological properties and physical instability.

1.1 Toxicological Hazards This compound is classified as harmful and an irritant. It is crucial to prevent exposure through all potential routes: inhalation, ingestion, and skin or eye contact.

| Hazard Classification (GHS) | Description | Primary Prevention Method |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] | Do not eat, drink, or smoke in the laboratory.[5] Use proper PPE. |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[5] | Wear appropriate chemical-resistant gloves and a lab coat.[5] |

| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[5] | Wear safety glasses with side shields or chemical splash goggles.[5] |

| STOT - Single Exposure (Category 3) | May cause respiratory irritation.[5] | Handle only within a certified chemical fume hood.[5] |

1.2 Physical & Reactivity Hazards The most significant, and often underestimated, danger associated with diazonium salts is their potential for rapid, exothermic decomposition. While tetrafluoroborate salts are generally among the more stable arenediazonium salts, this stability is relative and should not lead to complacency.[2][3][4]

-

Thermal Instability: Many diazonium salts are thermally unstable and can decompose violently upon heating.[6][7][8] It is recommended that they should not be heated above 40°C unless a thorough thermal stability analysis has been performed.[6][8]

-

Shock and Friction Sensitivity: Dry diazonium salts can be sensitive to shock and friction.[6][7] Grinding the material or scratching it with a metal spatula can initiate a violent decomposition.[6][7][8]

-

Gas Evolution: Decomposition rapidly releases nitrogen gas (N₂), which can lead to a dangerous pressure buildup in a closed container.[7]

Section 2: A Risk Mitigation Framework: The Hierarchy of Controls

To ensure maximum safety, a systematic approach based on the industrial hygiene "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over personal protective equipment.

2.1 Engineering Controls (First Line of Defense) These controls are designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to contain any dusts or vapors and mitigate inhalation exposure.

-

Blast Shield: When working with quantities greater than 0.75 mmol or when heating the compound, the use of a weighted blast shield in front of the apparatus inside the fume hood is strongly recommended as a precaution against unexpected rapid decomposition.[6][7][8]

2.2 Administrative Controls (Procedural Safeguards) These are the work practices and procedures that reduce the risk.

-

Designated Areas: Designate a specific area within the lab for handling diazonium salts. This prevents cross-contamination and ensures all necessary safety equipment is at hand.

-

Quantity Limitation: Never isolate or handle more than a small quantity (a recommended limit is 0.75 mmol) of the dry solid at one time.[6][7][8] For larger scale reactions, use the material in situ whenever possible.

-

Avoid Working Alone: Never handle diazonium salts when working alone in the laboratory.

-

Waste Management: Have a designated, vented waste container ready for quenching residual diazonium compounds before beginning work.

2.3 Personal Protective Equipment (PPE) (Final Barrier) PPE is essential but should not be relied upon as the primary safety measure.

-

Eye Protection: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a higher risk of splashing or explosion.[5]

-

Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before each use. Use proper removal technique to avoid contaminating your skin and wash hands thoroughly after handling.

-

Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.

Section 3: Standard Operating Procedures (SOPs) for Handling

Adherence to meticulous, step-by-step protocols is non-negotiable.

3.1 SOP: Weighing and Transfer of Solid Compound

-

Preparation: Don appropriate PPE. Ensure the chemical fume hood is functioning correctly. Place a blast shield in front of the analytical balance inside the hood.

-

Tool Selection: Use only plastic or non-sparking spatulas for handling the solid.[6][7] Metal spatulas can cause friction that may initiate decomposition.

-

Weighing: Tare a piece of weighing paper on the balance. Gently transfer the desired amount of the solid onto the paper. Avoid any scraping or grinding motions.

-

Transfer: Carefully add the weighed solid to the reaction vessel or solvent. Do not "dump" the powder in a way that creates airborne dust.

-

Immediate Cleanup: Promptly decontaminate the spatula and weighing paper by rinsing them with a suitable quenching agent (see Section 5) into a designated waste container.

3.2 SOP: Storage

-

Container: Store in a tightly closed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials (e.g., bases, transition metal impurities).[8] A refrigerator dedicated to chemical storage is appropriate.

-

Segregation: Do not store with flammable materials or strong bases.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: A workflow for responding to a chemical spill incident.

4.1 Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek prompt medical attention.[9][10]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

4.2 Spill Response

-

Minor Spill (Manageable by lab personnel):

-

Alert others in the area.

-

Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.

-

Carefully collect the mixture into a container.

-

Decontaminate the area and all equipment using a quenching solution.

-

-

Major Spill (Beyond the control of lab personnel):

-

Evacuate the laboratory immediately.

-

Close the doors to the lab to contain the area.

-

Activate the nearest fire alarm to evacuate the building.

-

Call emergency services and the institution's Environmental Health & Safety (EH&S) department.

-

Section 5: Decontamination & Disposal

Never dispose of active diazonium compounds in standard waste streams. They must be chemically neutralized ("quenched") first.

5.1 Quenching Procedure The most common and effective method for destroying residual diazonium salts is reduction.

-

Prepare Quenching Solution: Prepare a solution of hypophosphorous acid (H₃PO₂) in water.

-

Neutralization: Slowly and with stirring, add the diazonium-containing waste (e.g., rinsates, contaminated absorbent material) to the quenching solution. Be aware that gas (N₂) will evolve. Ensure this is done in a fume hood.

-

Verification: After the addition is complete, test the solution for the presence of diazonium salts using a beta-naphthol solution. A positive test (formation of a red azo dye) indicates that more quenching agent is needed.

-

Disposal: Once the diazonium compound is fully destroyed, the resulting waste can be disposed of according to institutional and local hazardous waste guidelines.

Causality: Hypophosphorous acid reduces the diazonium salt (Ar-N₂⁺) to an arene (Ar-H), releasing harmless nitrogen gas and forming phosphorous acid.[8] This chemical transformation eliminates the explosive hazard.[6]

By integrating this in-depth understanding of the hazards and the rationale behind each safety protocol, laboratory professionals can handle this compound with the high degree of caution and respect it requires, enabling its effective use in research and development while ensuring a safe laboratory environment.

References

- 1. scbt.com [scbt.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. asal-engineering.ccny.cuny.edu [asal-engineering.ccny.cuny.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2,4-Dichlorobenzenediazonium Tetrafluoroborate: Synthesis, Applications, and Safety

Introduction

In the landscape of modern synthetic chemistry, arenediazonium salts are indispensable intermediates, prized for their versatility in introducing a wide array of functionalities onto aromatic rings. Among these, 2,4-Dichlorobenzenediazonium tetrafluoroborate stands out as a stable and highly useful reagent. Its primary utility lies in the Balz-Schiemann reaction, a cornerstone method for the regioselective introduction of fluorine into aromatic systems—a transformation of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its practical applications and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Core Properties and Identification

The IUPAC name for this compound is This compound . It is a salt composed of the 2,4-dichlorobenzenediazonium cation and the tetrafluoroborate anion.[4][5] The tetrafluoroborate counter-ion confers greater stability to the diazonium salt compared to its chloride counterpart, allowing for its isolation as a solid.[6][7]

| Property | Value | Reference |

| CAS Number | 21872-70-8 | [4][8][9] |

| Molecular Formula | C₆H₃BCl₂F₄N₂ | [4][9] |

| Molecular Weight | 260.81 g/mol | [4][9] |

| Appearance | White to yellowish or light yellow powder | [4] |

| Melting Point | 155-157 °C (with decomposition) | [4] |

| Storage | Store at room temperature, away from light. | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process originating from 2,4-dichloroaniline. This process is a variation of the well-established Balz-Schiemann reaction.[1][2][10]

Step 1: Diazotization of 2,4-Dichloroaniline

The initial step involves the diazotization of the primary aromatic amine, 2,4-dichloroaniline. This reaction is typically carried out in an acidic medium at low temperatures to form the corresponding diazonium salt.

Protocol:

-

2,4-dichloroaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid.

-

The solution is cooled to 0-5 °C in an ice bath. Temperature control is critical as diazonium salts are unstable at higher temperatures.[11]

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of the amine. The slow addition is necessary to maintain the low temperature and control the reaction rate.

-

The reaction mixture is stirred for a period to ensure complete formation of the 2,4-dichlorobenzenediazonium chloride.

Step 2: Anion Exchange with Tetrafluoroboric Acid

The resulting 2,4-dichlorobenzenediazonium chloride is then converted to the more stable tetrafluoroborate salt by anion exchange.

Protocol:

-

Fluoroboric acid (HBF₄) or a solution of sodium tetrafluoroborate (NaBF₄) is added to the solution of 2,4-dichlorobenzenediazonium chloride.[12]

-

The addition of the tetrafluoroborate source leads to the precipitation of this compound from the aqueous solution, as it is generally less soluble.

-

The precipitated solid is collected by filtration, washed with cold water, followed by a cold, low-polarity solvent like ethanol or ether to remove residual acid and other impurities, and then dried.[13]

Reaction Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

The Balz-Schiemann Reaction: Mechanism and Application

The primary application of this compound is in the Balz-Schiemann reaction to synthesize 1,2-dichloro-4-fluorobenzene. This reaction is a reliable method for introducing a fluorine atom onto an aromatic ring.[2][14]

Mechanism of the Balz-Schiemann Reaction

The thermal decomposition of this compound is the key step in the Balz-Schiemann reaction.[1] The mechanism is generally considered to proceed through an Sₙ1-type pathway.[1][3]

-

Thermal Decomposition: Upon heating, the this compound salt undergoes thermal decomposition. The diazonium group is an excellent leaving group and is expelled as nitrogen gas (N₂).[2] This results in the formation of a highly reactive and unstable 2,4-dichlorophenyl cation intermediate.[11][15]

-

Nucleophilic Attack by Fluoride: The fluoride ion (F⁻) from the tetrafluoroborate anion (BF₄⁻) then acts as a nucleophile and attacks the aryl cation.[2] This step forms the final product, 1,2-dichloro-4-fluorobenzene, along with boron trifluoride (BF₃) as a byproduct.[15]

Signaling Pathway: Balz-Schiemann Reaction Mechanism

Caption: Mechanism of the Balz-Schiemann reaction.

Applications in Drug Development and Organic Synthesis

The ability to introduce fluorine into aromatic rings is of great interest to the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] this compound serves as a key building block in the synthesis of complex fluorinated molecules.[1]

Beyond fluorination, this compound is a versatile reagent in various organic transformations:

-

Azo Coupling Reactions: It can react with activated aromatic compounds to form azo dyes, which are widely used as pigments and colorants.[16]

-

Synthesis of Aryl Halides: While primarily used for fluorination, diazonium salts can be precursors for other aryl halides through reactions like the Sandmeyer reaction, although the Balz-Schiemann reaction is specific for fluorides.[14]

-

Intermediate in Complex Syntheses: It is used in the synthesis of various organic intermediates for pharmaceuticals, electronic materials, and other specialty chemicals.[4][17]

Safety and Handling

This compound, like all diazonium salts, should be handled with care due to its potential hazards.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.[8]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Thermal Instability: Diazonium salts can be explosive, especially when dry and subjected to heat or shock.[10] The thermal decomposition is exothermic and can be violent if not controlled.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][18] In case of dust formation, use a NIOSH/MSHA-approved respirator.[19]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][18]

-

Storage: Store in a cool, dry place, away from heat and light.[4][19] Keep the container tightly closed.[19]

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[8]

-

Spill and Disposal: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste in accordance with local regulations.[8]

Conclusion

This compound is a pivotal reagent in synthetic organic chemistry, offering a reliable and regioselective route to fluorinated aromatic compounds through the Balz-Schiemann reaction. Its stability relative to other diazonium salts makes it a valuable and isolable intermediate. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis, reaction mechanisms, and safe handling is essential for leveraging its synthetic potential while mitigating risks.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 3. scientificupdate.com [scientificupdate.com]

- 4. caming.com [caming.com]

- 5. 2,4-Dichlorobenzenediazonium | C6H3Cl2N2+ | CID 193622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 7. CAS 350-67-4: 3-5-dichlorophenyl diazonium tetrafluoro bor… [cymitquimica.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. byjus.com [byjus.com]

- 11. jk-sci.com [jk-sci.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. EP0022959B1 - Process for the preparation of diazoniumtetrafluoroborates in a diluted aqueous solution - Google Patents [patents.google.com]

- 14. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 15. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. chemimpex.com [chemimpex.com]

- 18. echemi.com [echemi.com]

- 19. biosynth.com [biosynth.com]

Physical and chemical properties of 2,4-Dichlorobenzenediazonium tetrafluoroborate

An In-Depth Technical Guide to 2,4-Dichlorobenzenediazonium Tetrafluoroborate

Authored by: Gemini, Senior Application Scientist

Introduction: The Role and Significance of a Versatile Aryl Diazonium Salt

This compound is a versatile and reactive intermediate in modern organic synthesis. As a member of the aryldiazonium salt family, its primary value lies in the exceptional lability of its diazonium group (-N₂⁺), which is an excellent leaving group (as dinitrogen gas). This property facilitates a wide range of transformations, allowing for the introduction of the 2,4-dichlorophenyl moiety into diverse molecular frameworks.[1] While diazonium chlorides are often generated and used in situ due to their instability, the tetrafluoroborate salt offers significantly greater thermal stability, often allowing it to be isolated, stored, and handled as a dry solid.[2][3]

This guide provides an in-depth examination of the physical and chemical properties of this compound, its synthesis, key reaction pathways, and critical safety protocols. The content is tailored for researchers and drug development professionals who require a practical and scientifically grounded understanding of this important reagent.

Core Physicochemical Properties

The compound exists as a white to light yellow crystalline powder.[4] Its stability as a solid, relative to other diazonium salts, is a key attribute for its practical use in the laboratory.

Structural and Molecular Data

The compound is an ionic salt consisting of the 2,4-dichlorobenzenediazonium cation and the tetrafluoroborate anion.

Caption: Chemical structure of the ionic pair.

A summary of its key identification and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 21872-70-8 | [4][5] |

| Molecular Formula | C₆H₃BCl₂F₄N₂ | [4][5][6] |

| Molecular Weight | 260.81 g/mol | [5][6] |

| Appearance | White, yellowish, or light yellow powder | [4] |

| Melting Point | 155-157 °C | [4] |

| Purity | ≥ 97-98% | [1][4] |

| Solubility | Data not widely available; diazonium salts are generally soluble in polar solvents but may decompose.[5][7] A related compound is soluble in DMF.[8] |

Synthesis and Reaction Chemistry

Protocol: Synthesis via Diazotization of 2,4-Dichloroaniline

The standard synthesis route involves the diazotization of a primary aromatic amine, in this case, 2,4-dichloroaniline.[9] The reaction is performed in the presence of tetrafluoroboric acid, which serves both as the acid catalyst and the source of the counter-ion, leading to the precipitation of the relatively stable tetrafluoroborate salt.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloroaniline in an aqueous solution of tetrafluoroboric acid (approx. 40-50%). The reaction vessel should be immersed in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Expert Insight: Maintaining a low temperature is critical. Diazonium salts are thermally unstable, and side reactions or decomposition can occur at higher temperatures.

-

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Constant stirring is essential.

-

Causality: The dropwise addition prevents a sudden exotherm and localized high concentrations of nitrous acid, ensuring controlled formation of the diazonium cation.

-

-

Precipitation & Isolation: Upon addition of the nitrite, the this compound salt will precipitate out of the solution due to its low solubility in the reaction medium. Continue stirring for 15-30 minutes after the addition is complete.

-

Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water, cold ethanol, and finally diethyl ether.

-

Self-Validation: The washing steps are crucial for purity. Water removes residual acid and inorganic salts, ethanol removes certain organic impurities, and ether is used to facilitate drying.

-

-

Drying: Dry the isolated solid under vacuum at room temperature. Do not use heat.

-

Trustworthiness: Heating the solid, especially when impure, can lead to violent decomposition.[2] Vacuum drying at ambient temperature is the safest method.

-

Key Chemical Reactions: The Balz-Schiemann Reaction

The most prominent application of this compound is in the Balz-Schiemann reaction, a cornerstone method for introducing fluorine into an aromatic ring.[10][11] The process involves the thermal decomposition of the aryldiazonium tetrafluoroborate.

Caption: The Balz-Schiemann reaction pathway.

The reaction proceeds via the thermal decomposition of the salt, which generates a highly reactive aryl cation intermediate, nitrogen gas, and boron trifluoride.[11][12] The fluoride from the tetrafluoroborate anion then acts as a nucleophile, attacking the aryl cation to form the final aryl fluoride product.[13]

Experimental Protocol: Thermal Fluoro-dediazoniation

-

Setup: Place the dry this compound in a flask equipped with a distillation apparatus. The decomposition can be carried out neat (solvent-free) or in a high-boiling inert solvent like chlorobenzene or hexane.[13]

-

Expert Insight: Performing the reaction without a solvent and distilling the product as it forms can drive the reaction to completion and simplify purification. However, using an inert solvent can help moderate the reaction temperature and prevent uncontrolled decomposition.[2]

-

-

Decomposition: Gently heat the flask. The salt will begin to decompose, evolving nitrogen gas.

-

Causality: The thermal energy overcomes the activation barrier for the C-N bond cleavage, releasing the highly stable dinitrogen molecule.

-

-

Product Collection: The resulting 1-fluoro-2,4-dichlorobenzene product is collected by distillation.

-

Purification: The collected distillate can be further purified by standard methods such as redistillation or chromatography if necessary.

Safety, Handling, and Stability

As with all diazonium salts, this compound must be handled with care. It is classified as a hazardous substance.

Hazard Profile

The compound is associated with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source(s) |

| Self-Reactive Chemicals | H242 | Heating may cause a fire. | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Eyewash stations and safety showers must be readily accessible.[14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[14]

-

-

Safe Handling Practices: Avoid breathing dust.[5] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area. Keep away from heat, sparks, and open flames.

Stability and Storage

-

Chemical Stability: The compound is stable under recommended storage conditions.[5] However, diazonium salts as a class are known for their potential thermal instability.[3]

-

Conditions to Avoid: Avoid heat and direct sunlight.[7] The thermal decomposition can be highly exothermic and presents a risk of a runaway reaction.[2]

-

Storage: Store in a dry, cool, and well-ventilated place.[15] Recommended storage temperatures are often refrigerated (2-8 °C or -20 °C) to ensure long-term stability.[1][8] Store locked up and away from incompatible materials such as strong acids or bases.[5]

Applications in Research and Development

The primary utility of this compound is as a synthetic intermediate. Its ability to participate in diverse reactions makes it a valuable tool for medicinal and materials chemists.

-

Fluorinated Aromatics: As detailed in the Balz-Schiemann reaction, it is a key precursor for synthesizing 1-fluoro-2,4-dichlorobenzene. Fluorinated aromatic compounds are critical building blocks in pharmaceuticals and agrochemicals, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.

-

Azo Dyes and Pigments: The diazonium group is a powerful electrophile that can react with electron-rich aromatic compounds (azo coupling) to form azo compounds.[16] These are widely used as dyes and pigments in various industries.[17][18]

-

General Organic Synthesis: Beyond fluorination, the diazonium group can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -Cl, -Br, -CN, and -OH.[19] This makes it a versatile reagent for creating substituted aromatic compounds.[1][4]

References

- 1. This compound [myskinrecipes.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. caming.com [caming.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. BENZENEDIAZONIUM,TETRAFLUOROBORATE | 369-57-3 [chemicalbook.com]

- 8. 3,5 Dichlorophenyldiazonium Tetrafluoroborate [sorachim.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Balz Schiemann (Reaction) [quimicaorganica.org]

- 13. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. nbinno.com [nbinno.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 2,4-Dichlorobenzenediazonium tetrafluoroborate_TargetMol [targetmol.com]

- 19. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

The Balz-Schiemann Reaction: A Legacy of Aromatic Fluorination from Benchtop Discovery to Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Classic Transformation

In the landscape of organic synthesis, few reactions hold the historical significance and foundational importance of the Balz-Schiemann reaction. First reported in 1927 by German chemists Günther Balz and Günther Schiemann, this transformation provided the first reliable and broadly applicable method for the introduction of a fluorine atom onto an aromatic ring.[1][2][3][4] In an era when direct fluorination was deemed uncontrollably violent, the Balz-Schiemann reaction was a pivotal advancement, opening the door to the systematic study and application of organofluorine compounds.[5][6] Today, with approximately 15-20% of all pharmaceuticals containing at least one fluorine atom to enhance properties like metabolic stability and bioavailability, the legacy of this reaction is more pertinent than ever.[7][8] This guide, designed for the modern researcher, delves into the rich history, mechanistic underpinnings, practical execution, and evolving landscape of the Balz-Schiemann reaction, offering a comprehensive understanding of its enduring principles and the innovations that continue to shape its application in the demanding world of drug discovery and development.

I. Historical Context: A Breakthrough in Aromatic Fluorination

The story of the Balz-Schiemann reaction begins in the early 20th century, a period of burgeoning discovery in organic chemistry. While the synthesis of various haloarenes was well-established, the unique reactivity of fluorine presented a formidable challenge. Direct fluorination of aromatic hydrocarbons was, and remains, a violent and often uncontrollable process.[5][6]

In 1927, Günther Balz and Günther Schiemann, working at the Technical University of Hannover, published their seminal work describing a novel, two-step procedure.[2] Their method involved the diazotization of a primary aromatic amine, followed by the introduction of fluoroboric acid to precipitate a relatively stable aryldiazonium tetrafluoroborate salt.[1][4][9] Gentle heating of this isolated salt then yielded the desired aryl fluoride, along with nitrogen gas and boron trifluoride.[1][5] This elegant solution provided a controllable and reproducible method for synthesizing a wide range of fluoroaromatics, a feat that had previously been largely unattainable.

Günther Schiemann (1899-1967) was a German chemist who, after receiving his doctorate in Breslau in 1925, went on to have a distinguished academic career.[10] His work on aromatic fluorine compounds, particularly the reaction that now bears his name, was a significant contribution to the field of organic chemistry.[2] Despite his career being disrupted during the Nazi era due to his heritage, he later became a professor at the University of Istanbul and eventually returned to the Technical University of Hannover.[10]

II. The Core Reaction: Mechanism and Causality

The enduring utility of the Balz-Schiemann reaction lies in its logical and stepwise transformation of a readily available starting material—the primary aromatic amine—into the often difficult-to-access aryl fluoride. Understanding the mechanism is key to appreciating its nuances and the rationale behind its subsequent modifications. The reaction is generally accepted to proceed through an SN1-type mechanism involving a highly reactive aryl cation intermediate.[1][4][11]

Step 1: Diazotization - Formation of the Aryldiazonium Salt

The process commences with the diazotization of a primary aromatic amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[5][12] The amine's nucleophilic nitrogen atom attacks the nitrosonium ion (NO⁺), initiating a series of proton transfers and dehydration steps to yield the aryldiazonium cation.

Step 2: Anion Exchange and Precipitation

The crucial innovation by Balz and Schiemann was the introduction of fluoroboric acid (HBF₄).[9] The tetrafluoroborate anion (BF₄⁻) replaces the original counter-ion (e.g., chloride), leading to the formation of an aryldiazonium tetrafluoroborate salt.[12] These salts are often sparingly soluble and can be isolated as crystalline solids, a key feature that allows for their purification before the final decomposition step.[5] This isolation is a double-edged sword: it allows for a clean subsequent reaction but also introduces the handling of a potentially explosive solid.

Step 3: Thermal Decomposition - The Fluorination Step

The final, and mechanistically defining, step is the thermal decomposition of the dried aryldiazonium tetrafluoroborate salt.[1][5] Upon heating, the diazonium group, an excellent leaving group, is expelled as dinitrogen gas (N₂), generating a highly unstable and transient aryl cation.[5] This electrophilic intermediate is immediately quenched by the fluoride ion (F⁻) from the tetrafluoroborate counter-ion, forming the C-F bond. Boron trifluoride (BF₃) is released as a gaseous byproduct.[1]

Figure 1: The three key stages of the classical Balz-Schiemann reaction.

III. Experimental Protocols: From the Classic to the Contemporary

A deep understanding of the Balz-Schiemann reaction requires familiarity with its practical execution. Below are representative protocols, illustrating both the traditional approach and a modern, safety-enhanced continuous flow methodology.

A. Classic Protocol: Synthesis of 4-Fluorotoluene

This protocol is representative of the traditional, two-step procedure involving the isolation of the diazonium salt.[13]

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄, ~50% aqueous solution)

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Step 1: Diazotization and Isolation of 4-Methylbenzenediazonium Tetrafluoroborate

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve p-toluidine in concentrated HCl and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.

-

To the cold diazonium salt solution, add cold fluoroboric acid. A precipitate of 4-methylbenzenediazonium tetrafluoroborate will form.

-

Stir the mixture for 30 minutes in the ice bath, then collect the precipitate by vacuum filtration.

-

Wash the solid with cold water, followed by cold methanol, and finally with cold diethyl ether to facilitate drying.

-

Dry the isolated diazonium salt in a vacuum desiccator. Extreme caution is advised as dry diazonium salts can be explosive.

Step 2: Thermal Decomposition

-

Gently heat the dry 4-methylbenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.

-

The salt will decompose, and the volatile 4-fluorotoluene will distill over.

-

Collect the distillate, wash it with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and purify by distillation to obtain pure 4-fluorotoluene (yields are typically in the range of 80-90%).[13]

B. Modern Protocol: Continuous Flow Synthesis

To circumvent the hazards associated with isolating diazonium salts, modern organic synthesis has turned to continuous flow technology. This approach avoids the accumulation of large quantities of the unstable intermediate, significantly improving safety, especially at scale.[7][14]

Figure 2: A simplified workflow for the continuous flow Balz-Schiemann reaction.

Experimental Setup:

-

A multi-pump continuous flow reactor system with temperature-controlled reaction coils.

-

Reagent streams: 1) Aromatic amine dissolved in a suitable acid; 2) Aqueous sodium nitrite; 3) Aqueous fluoroboric acid.

Procedure:

-

The streams of the aromatic amine and sodium nitrite are pumped and combined in a T-mixer before entering the first reaction coil, which is maintained at a low temperature (e.g., 10 °C) to facilitate controlled diazotization. The residence time is typically a few minutes.

-

The output from the first coil, containing the in situ generated diazonium salt, is then mixed with the fluoroboric acid stream in a second T-mixer.

-

This mixture immediately enters a second, heated reaction coil (e.g., 60 °C). The elevated temperature induces rapid decomposition and fluorination. The residence time in this coil is often very short, sometimes mere seconds.

-

The reaction mixture exits the reactor and is collected in a quench solution before standard liquid-liquid extraction and purification. This continuous process has been demonstrated on a kilogram scale with significantly improved safety and efficiency.[14]

IV. Scope, Limitations, and Modern Adaptations

While the Balz-Schiemann reaction is versatile, its success and efficiency are substrate-dependent. The thermal stability of the intermediate aryldiazonium tetrafluoroborate can vary significantly, impacting yields.[9] Electron-donating groups on the aromatic ring generally stabilize the aryl cation, facilitating the reaction, whereas strong electron-withdrawing groups can hinder it.

Table 1: Comparative Yields of Aryl Fluorides via Thermal Balz-Schiemann Reaction

| Starting Aniline | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Fluorobenzene | Neat, thermal decomposition | ~43% | [11] |

| p-Toluidine | 4-Fluorotoluene | Neat, thermal decomposition | ~89% | [13] |

| p-Anisidine | 4-Fluoroanisole | Neat, thermal decomposition | ~70% | [11] |

| p-Nitroaniline | 4-Fluoronitrobenzene | Neat, thermal decomposition | ~50% | [11] |

| 2-Aminobiphenyl | 2-Fluorobiphenyl | In PhCl, 60°C | 95% | [11] |

| 4-Aminobenzoic acid | 4-Fluorobenzoic acid | Neat, thermal decomposition | High |[1] |

The primary limitations of the classical Balz-Schiemann reaction are:

-

Safety: The isolation and handling of dry aryldiazonium salts pose a significant explosion risk, limiting the scalability of the reaction.[1][15]

-

Harsh Conditions: The high temperatures required for thermal decomposition are not compatible with sensitive functional groups.[1][3]

-

Reproducibility: Yields can be variable and are highly dependent on the substrate's electronic and steric properties.[9]

These limitations have spurred considerable research into modifications and alternative protocols:

-

Alternative Counterions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) in place of tetrafluoroborate can sometimes lead to improved yields, although these reagents are more expensive.[5][13]

-

Photochemical Decomposition: UV irradiation can induce the decomposition of the diazonium salt at much lower temperatures, preserving sensitive functional groups.[15]

-

Ionic Liquids: Performing the reaction in ionic liquids can serve a dual purpose as both a solvent and a fluoride source, often leading to cleaner reactions and simpler workups.

-

In Situ Diazotization: Using reagents like nitrosonium tetrafluoroborate (NOBF₄) or a combination of an alkyl nitrite and BF₃ etherate allows for the one-pot generation and decomposition of the diazonium salt, avoiding its isolation.[13]

V. The Balz-Schiemann Reaction in the Context of Modern Drug Discovery

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorination can block metabolic pathways, modulate pKa, and enhance binding affinity.[7][8] While the Balz-Schiemann reaction was historically crucial for accessing novel fluoroaromatic building blocks, its application in large-scale active pharmaceutical ingredient (API) synthesis is limited by its inherent safety risks and often harsh conditions.[1][7][15]

The pharmaceutical industry generally favors milder, more scalable, and more functional-group-tolerant methods for C-F bond formation. These include:

-

Nucleophilic Aromatic Substitution (SNAr): For electron-deficient aromatic systems, the "Halex" process (halogen exchange) using sources of fluoride like KF is a common industrial method.

-

Transition-Metal-Catalyzed Fluorination: Modern methods using palladium, copper, or silver catalysts allow for the fluorination of a wide range of precursors (e.g., aryl halides, boronic acids) under much milder conditions.

-

Electrophilic Fluorination: Reagents like Selectfluor allow for the direct fluorination of electron-rich aromatic rings.[7]